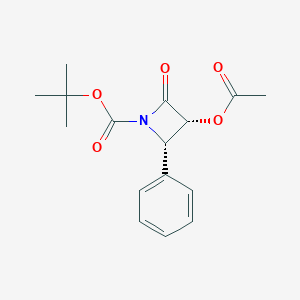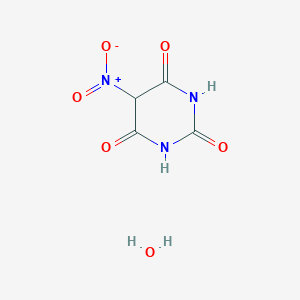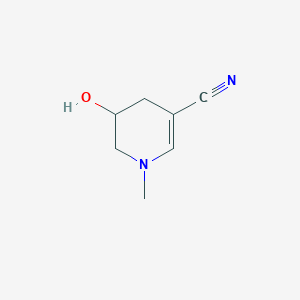
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile, commonly known as HMDPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMDPC belongs to the class of pyridine derivatives and has been reported to exhibit a wide range of biological activities.
作用機序
The mechanism of action of HMDPC is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of pro-inflammatory mediators and oxidative stress, which may contribute to its therapeutic effects.
生化学的および生理学的効果
HMDPC has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. HMDPC has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of HMDPC is its broad-spectrum activity against various diseases. It has also been found to have low toxicity and good bioavailability. However, one of the limitations of HMDPC is its poor solubility in water, which may affect its pharmacokinetic properties and limit its clinical use.
将来の方向性
There are several future directions for the research on HMDPC. One of the areas of interest is the development of novel derivatives of HMDPC with improved pharmacokinetic properties and enhanced therapeutic activity. Another area of research is the investigation of the mechanism of action of HMDPC and its potential targets. Furthermore, the use of HMDPC in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
In conclusion, HMDPC is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and good bioavailability make it an attractive candidate for further research. The development of novel derivatives and the investigation of its mechanism of action are important areas of research that may lead to the development of new treatments for various diseases.
合成法
The synthesis of HMDPC can be achieved through a multistep process involving the condensation of 2-amino-4-methylpyridine with ethyl cyanoacetate followed by cyclization with acetic anhydride. The final product is obtained by hydrolysis of the resulting intermediate with sodium hydroxide. This method has been reported to yield HMDPC with high purity and in good yields.
科学的研究の応用
HMDPC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. HMDPC has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, HMDPC has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
188242-02-6 |
|---|---|
製品名 |
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-9-4-6(3-8)2-7(10)5-9/h4,7,10H,2,5H2,1H3 |
InChIキー |
WTQGADUBDBKSRU-UHFFFAOYSA-N |
SMILES |
CN1CC(CC(=C1)C#N)O |
正規SMILES |
CN1CC(CC(=C1)C#N)O |
同義語 |
3-Pyridinecarbonitrile,1,4,5,6-tetrahydro-5-hydroxy-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
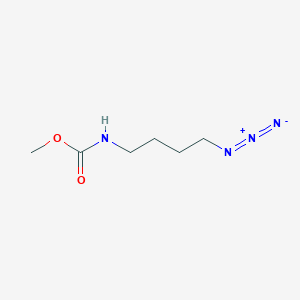
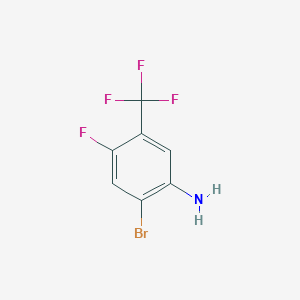
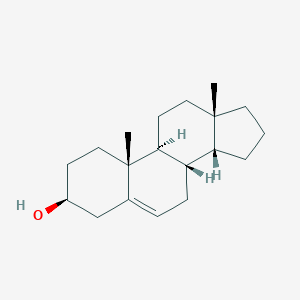
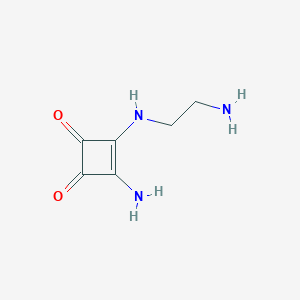
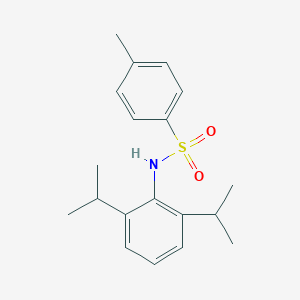
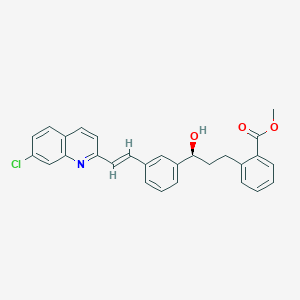
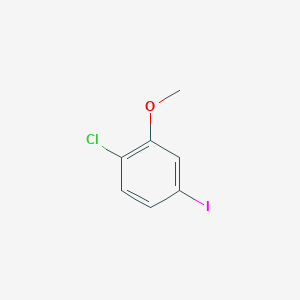
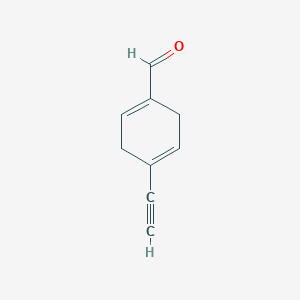
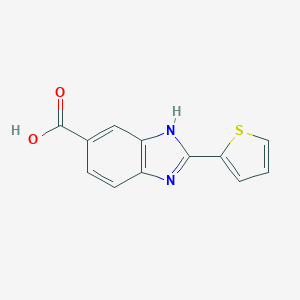
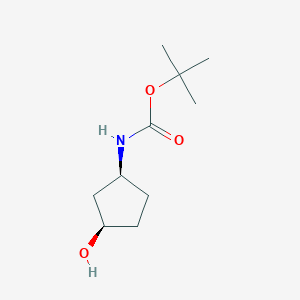
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)
